molecular formula C18H7Br2ClN4O3 B14558698 6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine CAS No. 62231-24-7

6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine

Cat. No.: B14558698
CAS No.: 62231-24-7
M. Wt: 522.5 g/mol
InChI Key: DUNHJUWOOHSZHG-UHFFFAOYSA-N
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Description

6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the quinoxalino[2,3-b]phenoxazine family, which is characterized by a fused ring system that includes nitrogen, oxygen, and halogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine typically involves multi-step organic reactions. The starting materials often include substituted anilines and phenoxazines, which undergo a series of bromination, chlorination, and nitration reactions. The reaction conditions usually require the presence of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur at the correct positions on the ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique light absorption and emission properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and other cellular components.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may intercalate with DNA, disrupting replication and transcription processes. In materials science, its electronic properties are harnessed to improve the performance of devices like LEDs and solar cells.

Comparison with Similar Compounds

Similar Compounds

    6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine: Similar in structure but may have different substituents or functional groups.

    Quinoxalino[2,3-b]phenoxazine derivatives: Compounds with variations in the halogen or nitro groups.

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and nitro groups, which confer distinct chemical and physical properties. These properties make it particularly valuable for applications requiring precise control over molecular interactions and electronic characteristics.

Properties

CAS No.

62231-24-7

Molecular Formula

C18H7Br2ClN4O3

Molecular Weight

522.5 g/mol

IUPAC Name

6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine

InChI

InChI=1S/C18H7Br2ClN4O3/c19-13-15-16(22-9-3-1-7(21)5-11(9)24-15)14(20)18-17(13)23-10-4-2-8(25(26)27)6-12(10)28-18/h1-6,23H

InChI Key

DUNHJUWOOHSZHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C4=NC5=C(C=C(C=C5)Cl)N=C4C(=C3N2)Br)Br

Origin of Product

United States

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